3,4-Dihydro-1H-1-benzazepine-2,5-dione, also known as 3,4-dihydro-1H-benzo[b]azepine-2,5-dione, is a heterocyclic organic compound with a seven-membered ring structure. This compound is classified as a benzazepinedione, characterized by the fusion of a benzene ring with a seven-membered azepine ring containing two ketone groups. In scientific research, 3,4-dihydro-1H-1-benzazepine-2,5-dione serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. [, ]
The compound is cataloged under the CAS number 16511-38-9 and can be sourced from various chemical suppliers such as BenchChem and Sigma-Aldrich. Its classification as a benzazepine indicates its structural features that include both a nitrogen atom within the ring system and carbonyl groups that contribute to its reactivity and potential biological activity .
The synthesis of 3,4-dihydro-1H-1-benzazepine-2,5-dione typically involves cyclization reactions of suitable precursors. One common synthetic route includes:
Other synthetic routes may involve the reaction of aniline derivatives with cyclic anhydrides under reflux conditions, utilizing catalysts to ensure complete cyclization .
The molecular structure of 3,4-dihydro-1H-1-benzazepine-2,5-dione features:
The compound's InChI key is QZPZKXKXWGGGQF-UHFFFAOYSA-N
, and its canonical SMILES representation is C1CC2=C(C(=O)C=C1)N(C(=O)C2)C
. This structure allows for diverse chemical modifications at various positions, making it an attractive scaffold for medicinal chemistry applications .
3,4-Dihydro-1H-1-benzazepine-2,5-dione participates in several types of chemical reactions:
These reactions typically require specific reagents and conditions optimized for yield and selectivity.
The mechanism of action for 3,4-dihydro-1H-1-benzazepine-2,5-dione involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator in various biochemical pathways:
Studies have shown that derivatives of this compound can selectively inhibit specific biological pathways, indicating its potential as a therapeutic agent .
3,4-Dihydro-1H-1-benzazepine-2,5-dione has several notable applications in scientific research:
Research continues into its potential uses in drug development, particularly concerning its role in inhibiting specific enzymes associated with diseases such as cancer .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2